2-Hexyl-1H-imidazole
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Description
2-Hexyl-1H-imidazole is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at positions 1 and 3 . The hexyl group is attached to the imidazole ring at position 1 . Imidazole is a structure that, despite being small, has a unique chemical complexity .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The current literature provides much information about the synthesis, functionalization, and physicochemical characteristics of imidazole . Recent advances in the synthesis of imidazoles have focused on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Physical And Chemical Properties Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Safety And Hazards
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the potential for future research and development .
properties
IUPAC Name |
2-hexyl-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-3-4-5-6-9-10-7-8-11-9/h7-8H,2-6H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPXOJOQSNBLKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568025 |
Source
|
Record name | 2-Hexyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexyl-1H-imidazole | |
CAS RN |
61237-15-8 |
Source
|
Record name | 2-Hexyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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